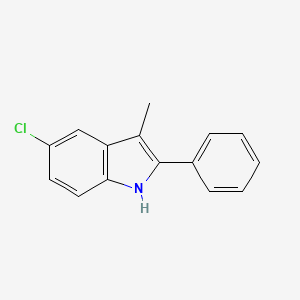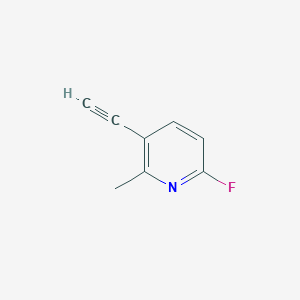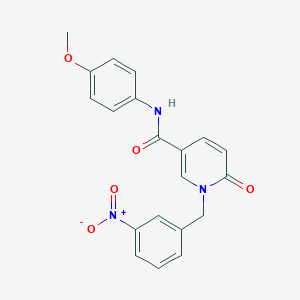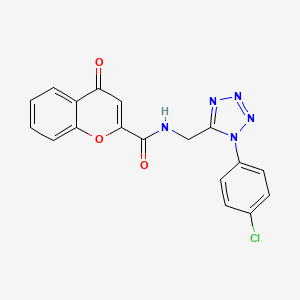![molecular formula C13H19NO B2751674 2-{Methyl[(2-methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 2158154-39-1](/img/structure/B2751674.png)
2-{Methyl[(2-methylphenyl)methyl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Stereodivergent Syntheses of β-Dipeptides : Research has shown the efficient synthesis of β-amino acid derivatives containing cyclobutane residues, contributing to the development of novel peptides with unique structural properties (Izquierdo et al., 2002).
Synthesis and Characterization of Oxime Derivatives : Studies have been conducted on oxime derivatives containing cyclobutane rings, leading to insights into their crystal structure and potential applications in chemical synthesis (Dinçer et al., 2005).
Cyclobutane Amino Acids Synthesis : Research on the synthesis of cyclobutane amino acids has provided valuable insights into the stereocontrolled interconversion of functional groups, offering potential applications in peptide chemistry (Avenoza et al., 2005).
Applications in Organic Synthesis
Palladium-Catalyzed Reactions : Studies have shown the potential of cyclobutanone derivatives in palladium-catalyzed reactions, leading to the formation of complex organic compounds (Matsuda et al., 2008).
Lewis Acid Promoted Reactions : Research on Lewis acid promoted cycloaddition reactions of cyclobutane derivatives has opened up new avenues for the synthesis of methylenecyclobutane derivatives (Hayashi et al., 1990).
Enantioselective Synthesis : Efforts in enantioselective synthesis using cyclobutane derivatives have been explored, contributing to the advancement of asymmetric synthesis techniques (Ikunaka et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[methyl-[(2-methylphenyl)methyl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-3-4-6-11(10)9-14(2)12-7-8-13(12)15/h3-6,12-13,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAODFTRICKRGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2751595.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B2751596.png)


![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2751602.png)
![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)

![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)
![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)

